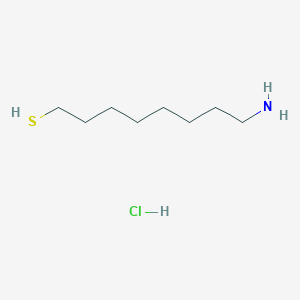

8-Amino-1-octanethiol hydrochloride

Descripción general

Descripción

8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . It can be used as a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the immobilization of surface atoms and controls the physiochemical properties of the substrate .

Molecular Structure Analysis

The empirical formula of this compound is C8H19NS · HCl . Its molecular weight is 197.77 . The SMILES string representation is SCCCCCCCCN.Cl .Chemical Reactions Analysis

8-AOT can be used in the surface functionalization of gold electrodes for the trace analysis of oligonucleotide using poly nucleic acid (PNA) based ion-channel sensors . It can also be used in the fabrication of peptide microarray for surface plasmon resonance-based screening of protein kinase activity .Physical And Chemical Properties Analysis

8-AOT is a solid substance . Its melting point is between 158-163 °C . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Reactivity and Stability of Alkanethiol Monolayers

Research on the reactivity of 1,8-octanedithiol/Au(111) self-assembled monolayers (SAMs) suggests that compounds similar to 8-Amino-1-octanethiol hydrochloride might be used to increase the stability of monolayers on gold surfaces. These SAMs show higher stability compared to their monothiol counterparts due to the presence of intralayer disulfide bonds, indicating potential applications in surface chemistry and materials science (Carot et al., 2005).

Functionalized Carbon Dots for Cell Imaging

Studies involving octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt (OA-POSS) functionalized carbon dots highlight the application of amino-functionalized compounds in creating organic-inorganic hybrid carbon dots for cell imaging. These carbon dots exhibit favorable photoluminescent properties and resistance to photobleaching, suggesting that this compound could be explored for similar biomedical applications (Wang et al., 2015).

Surface Chemistry Influence on Bacterial Adhesion

Research on the influence of surface chemistry, including the use of 2-aminoethanethiol hydrochloride, on bacterial adhesion to substrates coated with thin thiol layers suggests potential applications in developing surfaces with superior bacterial antifouling characteristics. This work demonstrates the impact of hydrophobicity and zeta potential on bacterial adhesion, relevant for medical device manufacturing and food safety applications (Oh et al., 2018).

Synthesis Methods and Kinetics

The study of adsorption kinetics of alkanethiol and alkanedithiol on gold surfaces provides insights into the kinetics and thermodynamics of molecular interactions with metal surfaces. Such research might inform the development of sensors, catalysts, and other devices where this compound could be used to modulate surface properties or as a linker molecule (He et al., 2011).

Mecanismo De Acción

Target of Action

8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . Its primary targets are surface atoms on a variety of surfaces . It facilitates the immobilization of these surface atoms .

Mode of Action

8-AOT interacts with its targets by forming a self-assembled monolayer (SAM) on the surfaces . This interaction results in the control of the physiochemical properties of the substrate .

Biochemical Pathways

It is known that the compound can modify the amino group using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface .

Result of Action

The result of 8-AOT’s action is the creation of biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This makes it useful in applications such as the surface functionalization of gold electrodes for the trace analysis of oligonucleotides using poly nucleic acid (PNA) based ion-channel sensors , and the fabrication of peptide microarrays for surface plasmon resonance-based screening of protein kinase activity .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability

Safety and Hazards

Direcciones Futuras

8-AOT is used for Self Assembly Molecules (SAMs), and the amino group is usually modified using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface . It is used for biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This suggests that 8-AOT could have potential applications in the development of new biosensors and other biomedical devices.

Propiedades

IUPAC Name |

8-aminooctane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWZBRKMJBSNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCS)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937706-44-0 | |

| Record name | 937706-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

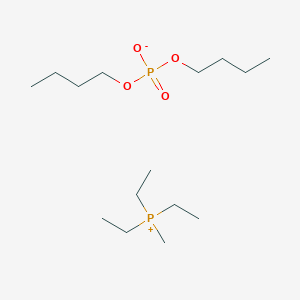

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)

![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)